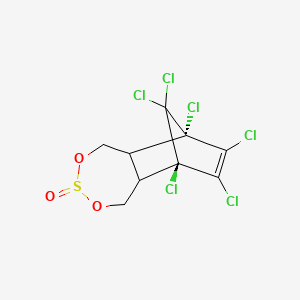

Endosulfan A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Endosulfan A is an organochlorine insecticide and acaricide that belongs to the cyclodiene subgroup. It was introduced in the 1950s and has been widely used in agriculture to control a broad spectrum of insects and mites. This compound is known for its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Endosulfan A is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and cis-butene-1,4-diol, followed by a reaction with thionyl chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same Diels-Alder reaction. The process is optimized for yield and purity, with stringent controls on reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Endosulfan A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form endosulfan sulfate, a more persistent and toxic metabolite.

Hydrolysis: In aqueous environments, this compound can hydrolyze to form endosulfan diol, which is less toxic.

Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less toxic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Hydrolysis reactions typically occur in the presence of water and may be accelerated by acidic or basic conditions.

Photodegradation: Sunlight or ultraviolet light is used to induce photodegradation.

Major Products Formed:

- Endosulfan sulfate

- Endosulfan diol

- Various photodegradation products

Applications De Recherche Scientifique

Endosulfan A has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:

- Environmental Science: Studying the persistence and bioaccumulation of this compound in various ecosystems .

- Toxicology: Investigating the toxic effects of this compound on human health and wildlife .

- Agricultural Research: Evaluating the efficacy of this compound in pest control and its impact on crop yield .

- Biodegradation Studies: Exploring microbial pathways for the degradation of this compound in contaminated environments .

Mécanisme D'action

Endosulfan A exerts its effects primarily through the inhibition of calcium and magnesium ATPase and antagonism of chloride ion transport in gamma-aminobutyric acid (GABA) receptors . This leads to the disruption of normal nerve function, causing convulsions and other neurological effects. Additionally, this compound induces reactive oxygen species (ROS) production, leading to DNA damage and compromised DNA repair mechanisms .

Comparaison Avec Des Composés Similaires

- Aldrin

- Dieldrin

- Heptachlor

- Chlordane

Comparison: Endosulfan A is chemically similar to other cyclodiene insecticides such as aldrin, dieldrin, and heptachlor . it is unique in its dual action as both a contact and stomach poison, as well as its slight fumigant action . Unlike some of its counterparts, this compound has a higher potential for bioaccumulation and endocrine disruption, making it a subject of significant regulatory scrutiny and environmental concern .

Propriétés

Formule moléculaire |

C9H6Cl6O3S |

|---|---|

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

(1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19? |

Clé InChI |

RDYMFSUJUZBWLH-QTSFFCDASA-N |

SMILES isomérique |

C1C2C(COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)